1-Methyl-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyridine is a heterocyclic organic compound that features a piperidine ring fused with a tetrahydropyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1,2,3,4-tetrahydropyridine with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Fully saturated analogs.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-Methyl-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Piperidine: A simpler analog with a single piperidine ring.
Tetrahydropyridine: Another related compound with a tetrahydropyridine ring.
N-Methylpiperidine: A compound with a similar structure but lacking the tetrahydropyridine ring.
Uniqueness: 1-Methyl-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyridine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural feature allows it to interact with a broader range of molecular targets and participate in more diverse chemical reactions compared to its simpler analogs .
Properties
CAS No. |
111886-73-8 |
---|---|
Molecular Formula |
C11H20N2 |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-methyl-5-piperidin-1-yl-3,4-dihydro-2H-pyridine |
InChI |
InChI=1S/C11H20N2/c1-12-7-5-6-11(10-12)13-8-3-2-4-9-13/h10H,2-9H2,1H3 |
InChI Key |
QSQJWAIYUPSFEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(=C1)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.